molecular formula C12H8Cl2 B12314395 4,4'-Dichlorobiphenyl-d8

4,4'-Dichlorobiphenyl-d8

Cat. No.: B12314395
M. Wt: 231.14 g/mol
InChI Key: YTBRNEUEFCNVHC-PGRXLJNUSA-N
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Description

4,4’-Dichlorobiphenyl-d8 is a deuterated form of 4,4’-dichlorobiphenyl, a polychlorinated biphenyl (PCB) compound. It is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific research applications. The compound is known for its stability and resistance to environmental degradation, which makes it a persistent organic pollutant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-dichlorobiphenyl-d8 typically involves the deuteration of 4,4’-dichlorobiphenyl. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction is usually carried out in the presence of a palladium catalyst and deuterium gas under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of 4,4’-dichlorobiphenyl-d8 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and ensure the efficient use of deuterium gas .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dichlorobiphenyl-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated biphenyl quinones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dichlorobiphenyl-d8 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for studying the behavior of PCBs.

    Biology: The compound is used to investigate the metabolic pathways and degradation mechanisms of PCBs in biological systems.

    Medicine: Research on the toxicological effects of PCBs often utilizes 4,4’-dichlorobiphenyl-d8 as a model compound.

    Industry: It is employed in the development of remediation strategies for PCB-contaminated environments.

Mechanism of Action

The mechanism of action of 4,4’-dichlorobiphenyl-d8 involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound alters the transcription of genes involved in the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family. This leads to the induction of various metabolic pathways that can result in the detoxification or bioactivation of the compound .

Comparison with Similar Compounds

    4,4’-Dibromobiphenyl: Similar in structure but with bromine atoms instead of chlorine.

    2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to different chemical properties.

    3,3’,4,4’-Tetrachlorobiphenyl: Another PCB congener with distinct biological activities.

Uniqueness: 4,4’-Dichlorobiphenyl-d8 is unique due to its deuterium substitution, which makes it particularly useful in isotopic labeling studies. This property allows for precise tracking and analysis in various scientific experiments, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H8Cl2

Molecular Weight

231.14 g/mol

IUPAC Name

1-chloro-4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene

InChI

InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D

InChI Key

YTBRNEUEFCNVHC-PGRXLJNUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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